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Compound of Interest

Compound Name: Trioctylamine

Cat. No.: B072094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

trioctylamine, a tertiary amine widely used in various industrial and research applications,

including as an extractant in solvent extraction processes and as a phase-transfer catalyst. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural formula of trioctylamine is (C₈H₁₇)₃N. The following tables summarize the key

spectroscopic data points that are characteristic of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For trioctylamine, the ¹H and ¹³C NMR spectra are relatively simple due to the

symmetry of the three octyl chains.

Table 1: ¹H NMR Spectroscopic Data for Trioctylamine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.37 Triplet 6H α-CH₂ (N-CH₂-CH₂)

~1.45 Multiplet 6H
β-CH₂ (N-CH₂-CH₂-

CH₂)

~1.27 Multiplet 30H -(CH₂)₅-CH₃

~0.88 Triplet 9H -CH₃

Solvent: CDCl₃. Instrument Frequency: 89.56 MHz.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for Trioctylamine

Chemical Shift (δ) ppm Assignment

~54.3 α-C (N-CH₂)

~31.9 -CH₂-

~29.5 -CH₂-

~29.3 -CH₂-

~27.2 -CH₂-

~22.7 -CH₂-

~14.1 -CH₃

Solvent: CDCl₃.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary

amine, trioctylamine lacks N-H bonds, which simplifies its IR spectrum in the high-frequency

region.

Table 3: Key IR Absorption Bands for Trioctylamine
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Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong
C-H stretching vibrations of

CH₂, CH₃ groups

1465 Medium
C-H bending vibrations of CH₂

(scissoring)

1375 Medium
C-H bending vibrations of CH₃

(symmetric)

1250 - 1020 Medium
C-N stretching vibrations of

aliphatic amine

As a tertiary amine, trioctylamine does not exhibit the characteristic N-H stretching bands

typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[3][4][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of its molecular weight and structural features.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Trioctylamine

m/z Relative Intensity Proposed Fragment

353 Low [M]⁺ (Molecular Ion)

254 100 (Base Peak) [M - C₇H₁₅]⁺

156 High [M - C₁₄H₂₉]⁺

142 High [C₁₀H₂₂N]⁺

The molecular ion peak at m/z 353 is consistent with the molecular formula C₂₄H₅₁N.[1][3] The

fragmentation pattern is characteristic of aliphatic amines, often involving cleavage of the C-C

bond beta to the nitrogen atom.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Prepare a solution of trioctylamine in deuterated chloroform (CDCl₃) at

a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

Instrument Setup:

Use a 300 MHz or higher field NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-

noise ratio due to the low natural abundance of ¹³C.

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation: As trioctylamine is a liquid at room temperature, the spectrum can be

obtained using the neat liquid. Place a drop of the neat liquid between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment.

Data Acquisition:

Place the prepared sample in the spectrometer's sample holder.

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

The resulting spectrum should be plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the trioctylamine sample into the mass

spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet if

coupled to a GC-MS system.

Ionization:

Utilize electron ionization (EI) as the ionization method.

Set the electron energy to a standard value of 70 eV.

Mass Analysis:

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 40-400).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b072094?utm_src=pdf-body
https://www.benchchem.com/product/b072094?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their

mass-to-charge ratio.

Detection and Data Processing:

The detector will record the abundance of each ion.

The resulting mass spectrum is a plot of relative intensity versus m/z.

The base peak is assigned a relative intensity of 100%, and all other peaks are reported

relative to it.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of

trioctylamine using the combined spectroscopic data.
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Caption: Workflow for the structural elucidation of trioctylamine.
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This guide provides foundational spectroscopic information for trioctylamine. For more

advanced applications, further two-dimensional NMR experiments (e.g., COSY, HSQC) could

be employed for more detailed structural assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

